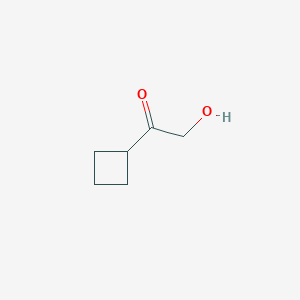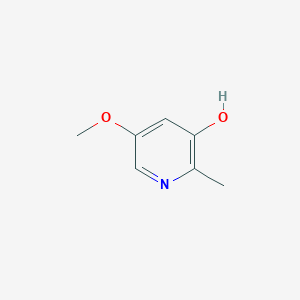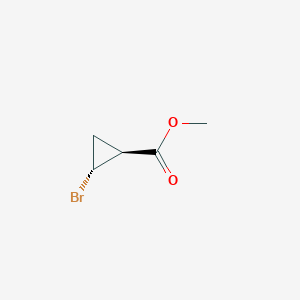
(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene is an organic compound characterized by the presence of a chloro-substituted hexa-diene chain attached to two benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene typically involves the following steps:
Starting Materials: Benzene, 3-chlorohexa-1,5-diene, and appropriate catalysts.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Catalysts: Common catalysts used in the synthesis include palladium-based catalysts, which facilitate the coupling of the benzene rings with the chloro-substituted hexa-diene chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydroxyl or amino groups.
Substitution: The chloro group in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides, and appropriate bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
(3-Bromohexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a bromo group instead of a chloro group.
(3-Fluorohexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a fluoro group instead of a chloro group.
(3-Methylhexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a methyl group instead of a chloro group.
Uniqueness: (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene is unique due to the presence of the chloro group, which imparts specific reactivity and properties to the compound. This makes it distinct from its analogs with different substituents, allowing for unique applications and interactions in various chemical and biological contexts.
特性
分子式 |
C18H17Cl |
|---|---|
分子量 |
268.8 g/mol |
IUPAC名 |
[(1E,5E)-3-chloro-6-phenylhexa-1,5-dienyl]benzene |
InChI |
InChI=1S/C18H17Cl/c19-18(15-14-17-10-5-2-6-11-17)13-7-12-16-8-3-1-4-9-16/h1-12,14-15,18H,13H2/b12-7+,15-14+ |
InChIキー |
TXFPQXVJQFQRIS-SEGNDCOSSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/CC(/C=C/C2=CC=CC=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CCC(C=CC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tripotassium 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-3H-indolium, inner salt](/img/structure/B15124530.png)
![Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15124536.png)
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)


![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
![3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)

![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)
